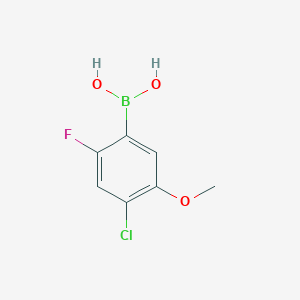
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Descripción general
Descripción
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is an intermediate in the synthesis of Arylex , which exhibits potent dicot weed control . It is used as intermediates for pharmaceutical and agrochemicals .
Synthesis Analysis
The synthesis of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” involves the use of Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . More details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is C7H7BClFO3 . The exact mass is 204.01600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” include a density of 1.511 g/cm3 , a boiling point of 339.193ºC at 760 mmHg , and a flash point of 158.938ºC .Aplicaciones Científicas De Investigación
Medical Diagnostics and Treatment
Boronic acids, including BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, are notable for their applications in medical diagnostics and treatment. These compounds, due to their high fluorescent intensity and low toxicity, are utilized in modifying drug micro- and nanocarriers to improve therapeutic effects, particularly in cancer treatment. The incorporation of BODIPY into drug carriers also enables in vitro and in vivo real-time imaging, enhancing the effectiveness and monitoring of treatments (Marfin et al., 2017).
Boron Removal in Environmental Applications
In environmental applications, the removal of boron is critical, especially in seawater desalination processes. Research on boron removal by reverse osmosis (RO) membranes highlights the significance of understanding the speciation of boron compounds like boric acid for improving removal techniques in drinking water. This research is essential for optimizing processes to meet safety standards and protect human health (Tu et al., 2010).
Drug Discovery
The exploration of boronic acids in drug discovery reveals their potential in developing new therapeutics. Boronic acid drugs, due to their unique properties such as enhancing drug potency and improving pharmacokinetics, have seen an increase in their incorporation into medicinal chemistry. Several boronic acid drugs have been approved by regulatory bodies, and many are in clinical trials, underscoring their importance in future pharmaceutical developments (Plescia & Moitessier, 2020).
Safety And Hazards
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPPPUHXEHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448809 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
CAS RN |
153122-60-2 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
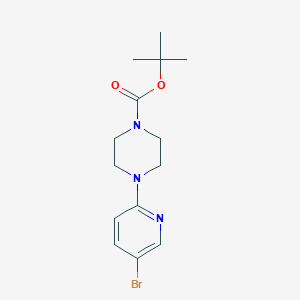
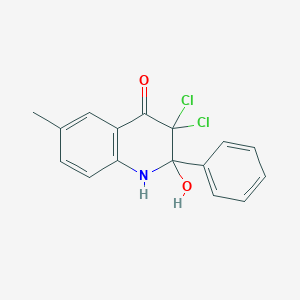
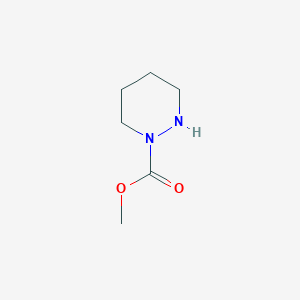
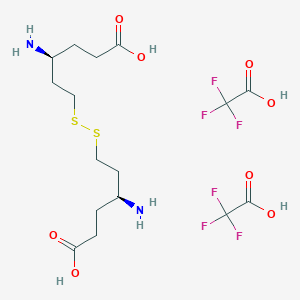
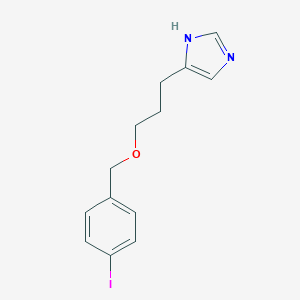
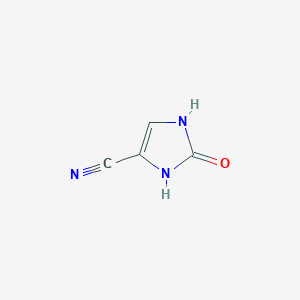
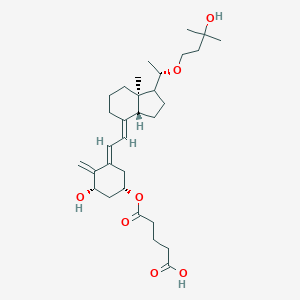
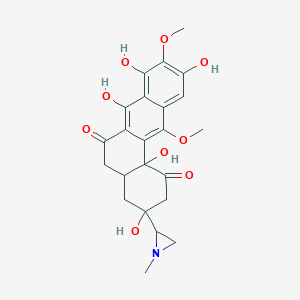
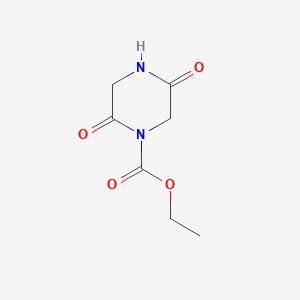
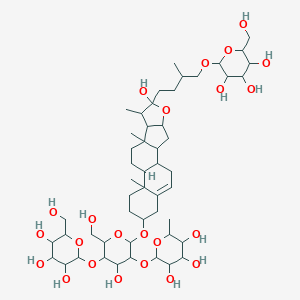
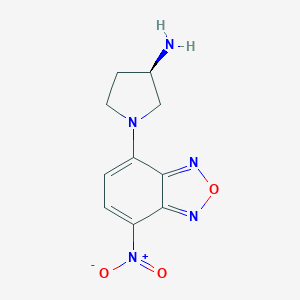
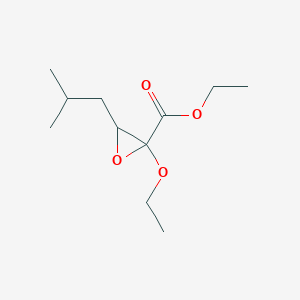
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)